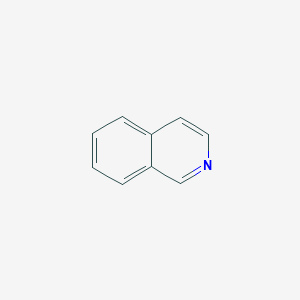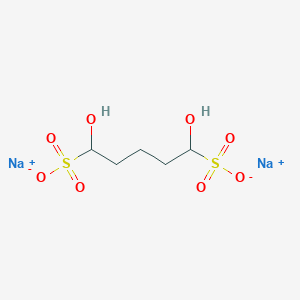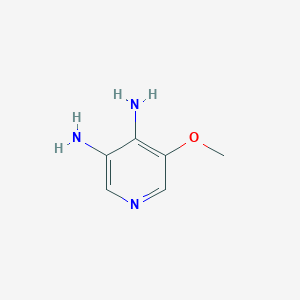
Oxaciclohexadecano-2-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of pentadecanolide derivatives has been explored in several studies. In one approach, 12-alkoxycarbonylmethylene-1,15-pentadecanolides were synthesized from 2-nitrocyclo-dodecanone through a series of reactions including Michael addition, ring enlargement, Nef reaction, and Wittig–Horner reaction . Another study reported the synthesis of 15-Pentadecanolide (Exaltolide®) through ring enlargement by fragmentation, starting from 1-(3′-hydroxypropyl)-2-oxocyclododecane-1-carbonitrile and using two different routes . Additionally, 12-acyloxyimino-1,15-pentadecanolides were synthesized from α-nitro-cyclododecanone through addition with acraldehyde, ring-enlargement, and Nef reaction .
Molecular Structure Analysis
The molecular structures of the synthesized pentadecanolide derivatives were confirmed using various analytical techniques. For the 12-alkoxycarbonylmethylene-1,15-pentadecanolides, 1H NMR, IR, and elemental analysis were employed . The structure of 15-Pentadecanolide (Exaltolide®) was confirmed through a series of reactions leading to the target compound . The 12-acyloxyimino-1,15-pentadecanolides' structures were confirmed by IR, 1H NMR, and elemental analysis, with their configurations and conformations determined by crystal X-ray analysis and 1H NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pentadecanolide derivatives are complex and involve multiple steps. For instance, the synthesis of 12-alkoxycarbonylmethylene-1,15-pentadecanolides includes a Michael addition which is followed by ring enlargement and subsequent reactions . The synthesis of Exaltolide® involves a fragmentation reaction leading to ring enlargement . The synthesis of 12-acyloxyimino-1,15-pentadecanolides involves oximation and O-acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentadecanolide derivatives have been studied to some extent. Preliminary bioassays indicated that 12-alkoxycarbonylmethylene-1,15-pentadecanolides exhibit some fungicidal activity . The study of a model Langmuir monolayer of pentadecanoic acid, which shares structural similarities with pentadecanolides, provided insights into the thermodynamics and structure of monomolecular films of amphiphile molecules . The fatty acids polymorphism and solid-state miscibility study involving pentadecanoic acid revealed the existence of multiple solid forms and limited solid-state miscibility with hexadecanoic acid .
Aplicaciones Científicas De Investigación
Pentadecanólido, también conocido como Oxaciclohexadecano-2-ona, es un compuesto versátil con varias aplicaciones únicas en la investigación científica. Aquí hay seis aplicaciones distintas:
Sistemas de liberación de fármacos: Pentadecanólido se utiliza como monómero en la creación de polímeros de PGA-co-pentadecalactona. Estos polímeros son importantes en el desarrollo de tabletas de liberación prolongada comprimidas directamente para fármacos ligeramente solubles como el ketoprofeno, mejorando la eficacia del fármaco y el cumplimiento del paciente .
Síntesis de polímeros: El compuesto sirve como precursor para sintetizar poli(pentadecanólido) (PPDL) mediante polimerización de apertura de anillo catalizada por Novozyme 435. PPDL tiene posibles usos en diversas aplicaciones biomédicas debido a sus propiedades biodegradables .
Producción de ácidos grasos iso: Pentadecanólido se puede utilizar para sintetizar ácidos grasos iso ramificados terminalmente (iso-C15-C17). Estos ácidos grasos especializados tienen aplicaciones en lubricantes industriales, cosméticos y posiblemente como biocombustibles debido a sus propiedades estructurales únicas .
Industria de las fragancias: Debido a su aroma almizclado, Pentadecanólido se utiliza en la industria de las fragancias como fijador o agente aromático en perfumes y otros productos perfumados.
Agente aromatizante: Del mismo modo, sus propiedades aromáticas lo convierten en un candidato para su uso como agente aromatizante en productos alimenticios, contribuyendo a la experiencia sensorial de los consumidores.
Investigación sobre recursos vegetales naturales: Pentadecanólido también participa en la investigación destinada a mejorar la tasa de utilización de los recursos vegetales naturales, como la conversión de ácido 15-tetracosenoico del aceite de Malania oleifera Chum en compuestos químicos más valiosos .
Mecanismo De Acción
Target of Action
Oxacyclohexadecan-2-one, also known as Pentadecanolide, is primarily used as a musk-like perfume fixative in fine fragrances . Its primary targets are the olfactory receptors in the nose that detect smell. These receptors play a crucial role in the perception of odor.
Mode of Action
Pentadecanolide interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response. This interaction results in the perception of a musk-like smell, which is why it is used as a fragrance in various products .
Result of Action
The primary result of Pentadecanolide’s action is the perception of a musk-like smell when it is detected by the olfactory receptors. This can enhance the sensory experience of using a product that contains this compound as a fragrance .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
oxacyclohexadecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUPPRZPSYCDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCOC(=O)CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36486-90-5 | |
| Record name | Oxacyclohexadecan-2-one, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044359 | |
| Record name | Pentadecan-15-olide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid, white to pale yellow solid | |
| Record name | Oxacyclohexadecan-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Exaltolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | omega-Pentadecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/47/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
137.00 °C. @ 2.00 mm Hg | |
| Record name | Exaltolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
106-02-5 | |
| Record name | Pentadecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxacyclohexadecan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxacyclohexadecan-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxacyclohexadecan-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecan-15-olide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecan-15-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK17S3S98K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Exaltolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52 - 53 °C | |
| Record name | Exaltolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
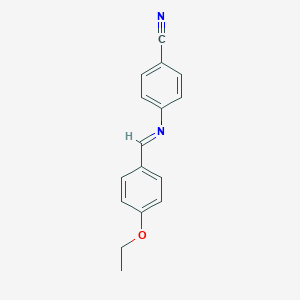



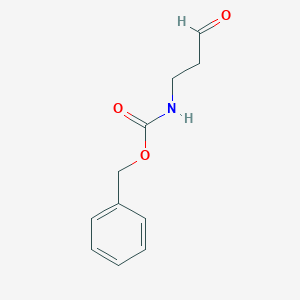
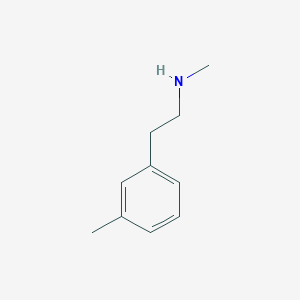
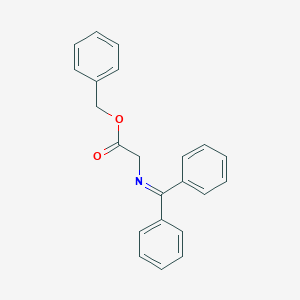
![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)

